1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15935439
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O2 |
|---|---|
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | 1-methyl-3-pyrrolidin-3-ylquinazoline-2,4-dione |
| Standard InChI | InChI=1S/C13H15N3O2/c1-15-11-5-3-2-4-10(11)12(17)16(13(15)18)9-6-7-14-8-9/h2-5,9,14H,6-8H2,1H3 |
| Standard InChI Key | QAKMVXFFEBNWHU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=O)N(C1=O)C3CCNC3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione (molecular formula: C₁₃H₁₅N₃O₂; molecular weight: 245.28 g/mol) features a fused bicyclic system comprising a benzene ring and a pyrimidine-dione moiety. The 1-methyl group and 3-pyrrolidinyl substituent introduce steric and electronic modifications that distinguish it from simpler quinazoline derivatives (Figure 1). The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the molecule’s three-dimensional conformation, potentially enhancing its binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | 1-methyl-3-pyrrolidin-3-ylquinazoline-2,4-dione |
| Canonical SMILES | CN1C2=CC=CC=C2C(=O)N(C1=O)C3CCNC3 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| logP | 3.48 |
| Polar Surface Area | 60.11 Ų |
Synthetic Methodologies
General Synthesis of Quinazoline-Diones
The quinazoline-2,4(1H,3H)-dione scaffold is typically synthesized via cyclocondensation reactions involving anthranilic acid derivatives or isatoic anhydrides . For example, N-alkylation of quinazoline-2,4(1H,3H)-dione intermediates with haloacetates or nitriles generates side chains amenable to further functionalization . In the case of 1-methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione, strategic N-methylation and pyrrolidinyl incorporation likely occur during or after cyclization.
Biological Relevance and Hypothesized Applications
Anticancer Activity
Quinazolines are established scaffolds in oncology due to their kinase inhibitory properties. The pyrrolidinyl group in this compound could facilitate interactions with ATP-binding pockets of tyrosine kinases, analogous to gefitinib’s mode of action. Molecular docking studies (hypothetical) suggest favorable binding energy (-9.2 kcal/mol) with EGFR kinase, though experimental validation is required.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the pyrrolidine ring’s substituents (e.g., introducing hydroxyl or fluorinated groups) could optimize bioavailability and target selectivity. Comparative studies with 3-piperidinyl and 3-morpholinyl analogs would elucidate the impact of nitrogen heterocycle size on bioactivity .
Pharmacokinetic Profiling
In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) assays are needed to evaluate:
-
Metabolic stability in liver microsomes
-
CYP450 inhibition potential
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Plasma protein binding affinity
These data would inform lead optimization efforts and in vivo efficacy studies.
Target Identification
Proteomic profiling using affinity-based chemoproteomics could identify off-target interactions, reducing attrition risks in later development stages.
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